

# Independent Verification of Insilico Medicine's INS018\_055: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ins018_055 |           |
| Cat. No.:            | B15603146  | Get Quote |

This guide provides an objective comparison of Insilico Medicine's novel drug candidate, INS018\_055, with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), nintedanib and pirfenidone. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of the available data.

#### **Executive Summary**

**INS018\_055** is a potential first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a novel anti-fibrotic target identified using generative Artificial Intelligence.[1][2] Currently in Phase 2a clinical trials, **INS018\_055** has shown promising anti-fibrotic and anti-inflammatory effects in preclinical models and a favorable safety profile in early clinical studies. [3][4] This guide summarizes the publicly available quantitative data for **INS018\_055** and compares it against the established IPF therapies, nintedanib and pirfenidone, which are the current benchmarks for efficacy and safety in this indication.

#### **Mechanism of Action**

**INS018\_055** exerts its therapeutic effect by inhibiting TNIK, a kinase implicated in key profibrotic signaling pathways.[1] Preclinical studies have demonstrated that inhibition of TNIK by **INS018\_055** leads to the suppression of the TGF-β, Wnt/β-catenin, and YAP/TAZ pathways, which are crucial drivers of fibrosis. This dual anti-fibrotic and anti-inflammatory action presents a potentially differentiated mechanism compared to existing treatments.[5]





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **INS018\_055** in inhibiting fibrosis.

### **Preclinical Data Comparison**

**INS018\_055** has undergone extensive preclinical testing, demonstrating potent anti-fibrotic activity. In in vitro assays using primary cells from IPF donors, **INS018\_055** showed more potent anti-epithelial-mesenchymal transition (anti-EMT) and anti-fibroblast-to-myofibroblast transition (anti-FMT) effects compared to nintedanib.[5] Furthermore, in animal models of lung fibrosis, the combination of **INS018\_055** with pirfenidone resulted in improved efficacy.[5] The drug has also shown anti-fibrotic effects in preclinical models of skin and kidney fibrosis.[6]



| Parameter           | INS018_055                                                                               | Nintedanib                                        | Pirfenidone                                       |
|---------------------|------------------------------------------------------------------------------------------|---------------------------------------------------|---------------------------------------------------|
| Target(s)           | TNIK                                                                                     | VEGFR, FGFR,<br>PDGFR                             | Unknown                                           |
| In Vitro Potency    | More potent anti-EMT<br>and anti-FMT effects<br>than nintedanib in IPF<br>donor cells[5] | -                                                 | -                                                 |
| In Vivo Efficacy    | Attenuates lung, skin,<br>and kidney fibrosis in<br>animal models[6]                     | Reduces decline in lung function in animal models | Reduces decline in lung function in animal models |
| Combination Therapy | Improved efficacy with pirfenidone in an animal model[5]                                 | -                                                 | -                                                 |

## Clinical Data Comparison Pharmacokinetics

Phase 1 studies in healthy volunteers in New Zealand (78 participants) and China (48 participants) have shown that **INS018\_055** has a favorable pharmacokinetic profile.[6][7] The results were consistent across both studies, demonstrating good tolerability and no significant accumulation after seven days of dosing.[8][9]

#### **Safety and Tolerability**

Phase 1 (Healthy Volunteers): In a randomized, double-blind, placebo-controlled Phase 1 trial involving 78 healthy volunteers, **INS018\_055** was found to be generally safe and well-tolerated. [5][8] There were no reported deaths or serious adverse events (SAEs).[8] All treatment-related adverse events were of mild severity and resolved by the end of the study.[8]

Phase 2a (IPF Patients): A Phase 2a study in China with 71 IPF patients met its primary endpoint for safety and tolerability across all tested doses (30mg once daily, 30mg twice daily, and 60mg once daily) over a 12-week period.[3]



| Adverse Event<br>Profile   | INS018_055 (Phase<br>1)                                                 | Nintedanib (Phase<br>3)       | Pirfenidone (Phase 3)                                   |
|----------------------------|-------------------------------------------------------------------------|-------------------------------|---------------------------------------------------------|
| Most Common AEs            | Mild, transient AEs<br>(specifics not detailed<br>in press releases)[8] | Diarrhea, nausea,<br>vomiting | Nausea, rash,<br>diarrhea[10]                           |
| Serious AEs                | None reported[8]                                                        | -                             | Worsening IPF,<br>pneumonia,<br>respiratory failure[10] |
| Discontinuation due to AEs | One subject<br>(unrelated to<br>treatment)[8]                           | -                             | IPF, nausea, rash, respiratory failure[10]              |

#### **Efficacy**

The Phase 2a trial of **INS018\_055** in China also met its secondary efficacy endpoints.[3] Notably, the highest dose of 60mg once daily demonstrated the most significant improvement in Forced Vital Capacity (FVC), a key measure of lung function in IPF patients.[3] While the full data has not yet been publicly released, this early signal is promising.[3]

| Efficacy Outcome<br>(Change in FVC) | INS018_055 (Phase<br>2a Topline)                 | Nintedanib (Phase<br>3 - INPULSIS)            | Pirfenidone (Phase 3 - ASCEND)                               |
|-------------------------------------|--------------------------------------------------|-----------------------------------------------|--------------------------------------------------------------|
| Treatment Duration                  | 12 weeks[3]                                      | 52 weeks                                      | 52 weeks                                                     |
| Result vs. Placebo                  | Significant<br>improvement at 60mg<br>QD dose[3] | Reduced annual rate of FVC decline by ~50%[9] | Reduced disease<br>progression, including<br>FVC decline[11] |

## Experimental Protocols and Workflows INS018\_055 Phase 1 Clinical Trial

The Phase 1 study of INS018\_055 was a randomized, double-blind, placebo-controlled trial in 78 healthy volunteers in New Zealand.[5] The study design included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the safety, tolerability, and pharmacokinetics of the drug.[5]





Click to download full resolution via product page

**Figure 2:** Generalized workflow for the **INS018\_055** Phase 1 clinical trial.

#### **Nintedanib INPULSIS Trials (Phase 3)**

The INPULSIS-1 and INPULSIS-2 trials were replicate 52-week, randomized, double-blind, placebo-controlled studies.[9] Patients with IPF were randomly assigned to receive 150 mg of nintedanib twice daily or a placebo. The primary endpoint was the annual rate of decline in FVC.[9]

#### **Pirfenidone ASCEND Trial (Phase 3)**

The ASCEND study was a 52-week, randomized, double-blind, placebo-controlled trial.[11] A total of 555 patients with IPF were assigned to receive either oral pirfenidone (2403 mg per day) or a placebo. The primary endpoint was the change in the percentage of predicted FVC. [11]

#### Conclusion

The available data for INS018\_055 suggests a promising new therapeutic candidate for Idiopathic Pulmonary Fibrosis with a novel, AI-discovered mechanism of action. Preclinical studies indicate potent anti-fibrotic and anti-inflammatory effects. Early clinical data from the Phase 1 trial in healthy volunteers demonstrated a favorable safety and pharmacokinetic profile. The topline results from the Phase 2a trial in IPF patients are encouraging, showing that the drug is safe, well-tolerated, and may improve lung function.



A comprehensive evaluation of **INS018\_055**'s potential will require the full data from the ongoing Phase 2 trials and subsequent larger-scale Phase 3 studies. However, the current evidence provides a strong rationale for its continued development and positions it as a noteworthy contender in the therapeutic landscape for IPF. Researchers and clinicians should monitor upcoming publications and conference presentations for more detailed quantitative data to further inform their assessment of this novel, Al-developed therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. bmjopen.bmj.com [bmjopen.bmj.com]
- 4. Insilico Medicine's Study Published in Nature Biotechnology: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI | Qiming Venture Partners [qimingvc.com]
- 5. Insilico Medicine announces positive topline results of the New Zealand Phase 1 trial of INS018\_055, an Al-designed drug for an Al-discovered target BioSpace [biospace.com]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. A phase 3 trial of pirfenidone in patients with idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of Insilico Medicine's INS018\_055: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15603146#independent-verification-of-insilico-medicine-s-data-on-ins018-055]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com